N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-17-4-2-3-5-21(17)15-30-16-28-23-22(24(30)32)14-29-31(23)7-6-27-25(33)26-11-18-8-19(12-26)10-20(9-18)13-26/h2-5,14,16,18-20H,6-13,15H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLPWRKVASYAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide typically involves multiple steps. One common approach includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]
Biological Activity
N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide, also known by its CAS number 922038-40-2, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.6 g/mol. The structure features an adamantane core linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its therapeutic potential.
| Property | Value |
|---|---|
| CAS Number | 922038-40-2 |
| Molecular Formula | C26H31N5O2 |
| Molecular Weight | 445.6 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine structure is particularly noted for its role in modulating enzymatic activity related to tumor growth.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
-
Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values indicate potent inhibition of cell growth.
- MCF-7 (breast cancer) : Demonstrated significant apoptosis induction.
Cell Line IC50 (µM) Mechanism of Action A549 26 Induction of apoptosis MCF-7 0.46 Inhibition of cell proliferation - In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size and improving survival rates. The results showed a marked decrease in tumor growth compared to control groups.
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Recent advancements in drug design have incorporated this compound into larger frameworks aimed at developing multi-targeted therapies for cancer treatment:
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical reaction steps?
The synthesis typically involves multi-step pathways:
- Core formation : Cyclization of precursors (e.g., pyrazolo[3,4-d]pyrimidin-4-one) under alkaline conditions, as seen in analogous adamantane-carboxamide syntheses .
- Functionalization : Alkylation or coupling reactions to introduce the 2-methylphenylmethyl and adamantane-carboxamide groups. Key reagents include α-halogenoalkanes and catalysts like triethylamine .
- Purification : Recrystallization from solvents such as n-butanol or dioxane/water mixtures to achieve >95% purity . Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMSO) .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural validation relies on:
- Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm) and carbonyl signals (C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~480–500 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .
Q. What are the primary biological targets or mechanisms proposed for this compound?
While specific data for this compound is limited, structural analogs suggest:
- Enzyme Inhibition : Interaction with kinase or protease active sites via the pyrazolo-pyrimidine core .
- Receptor Modulation : Adamantane derivatives often target G-protein-coupled receptors (GPCRs) or neurotransmitter transporters . Methodological Tip: Use in vitro assays (e.g., fluorescence polarization) to quantify binding affinity (IC₅₀) and selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
Key factors include:
- Catalyst Selection : Triethylamine or DMAP for nucleophilic substitutions .
- Temperature Control : Maintain 60–80°C during cyclization to prevent decomposition .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates . Data Conflict: Conflicting reports on optimal reaction times (1–24 hours) suggest substrate-specific optimization .
Q. How should researchers address discrepancies in reported biological activity data?
Example contradictions:
- Variability in IC₅₀ values : May arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .
- Thermal Stability : Some studies report decomposition at >150°C, while others note stability up to 200°C. Perform differential scanning calorimetry (DSC) under inert atmospheres .
Q. What advanced analytical methods resolve challenges in metabolite identification?
- LC-MS/MS : For detecting phase I/II metabolites in hepatocyte incubations .
- Isotopic Labeling : Use ¹⁴C-labeled adamantane moieties to track metabolic pathways .
Experimental Design & Data Analysis
Q. What strategies improve the compound’s stability in formulation studies?
- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
- Excipient Screening : Test cyclodextrins for enhancing solubility while preventing aggregation .
Q. How can pharmacokinetic (PK) parameters be accurately modeled?
- In Vivo Studies : Administer 10 mg/kg intravenously in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
- Compartmental Modeling : Use WinNonlin® to calculate AUC, Cₘₐₓ, and t₁/₂. Compare with allometric scaling predictions .
Q. What structure-activity relationship (SAR) insights guide further derivatization?
- Critical Substituents : The 2-methylphenyl group enhances lipophilicity (logP ~3.5), while adamantane improves blood-brain barrier penetration .
- Modification Sites : Replace the pyrimidin-4-one with a thione to assess redox activity .
Q. What computational methods predict toxicity profiles?
- In Silico Tools : Use Derek Nexus for hepatotoxicity alerts and SwissADME for bioavailability radar plots .
- In Vitro Assays : Ames test for mutagenicity and hERG inhibition screening to prioritize in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
